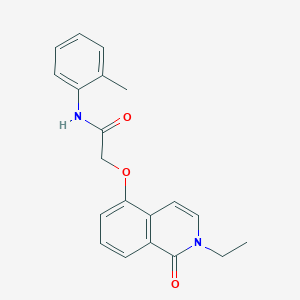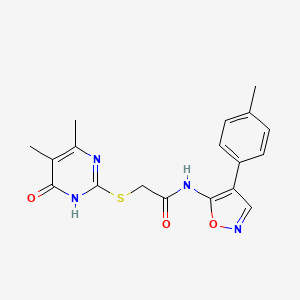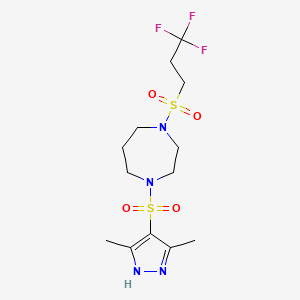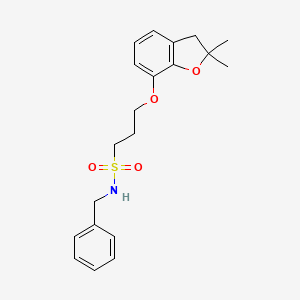![molecular formula C16H17NO3S B2653990 [2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate CAS No. 1794897-59-8](/img/structure/B2653990.png)
[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a carboxylate ester, a secondary amine, and a thiophene ring. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of the carboxylate ester, secondary amine, and thiophene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using a variety of techniques including melting point analysis, solubility testing, and spectroscopic analysis .Scientific Research Applications
Radiosensitizers and Bioreductively Activated Cytotoxins
Research into thiophene derivatives, such as those with similar structures to the specified compound, has shown their potential as radiosensitizers of hypoxic mammalian cells and selective bioreductively activated cytotoxins. Notably, derivatives with strong tertiary amine bases or oxiranes in their side chains exhibited potent radiosensitizing effects, demonstrating the chemical versatility and therapeutic potential of these compounds in enhancing radiotherapy outcomes (Threadgill et al., 1991).
Synthesis of Trifluoromethyl-Containing Heterocycles
Modification of methyl 2-aminothiophene-3-carboxylates with trifluoromethyl-containing heterocycles has been explored, highlighting the synthetic flexibility of thiophene derivatives. Such modifications have led to compounds with potential relevance in studying neuronal NMDA receptors, suggesting applications in neurological research (Sokolov et al., 2018).
Antipathogenic Activity
Thiourea derivatives synthesized from thiophene compounds have shown significant antipathogenic activity, particularly against strains known for biofilm formation such as Pseudomonas aeruginosa and Staphylococcus aureus. This research underscores the potential of thiophene derivatives in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Amino-Imino Tautomerism
Studies on the tautomerism of N-monosubstituted aminothiophenes have provided insights into the dynamic chemical behavior of thiophene derivatives, which could influence the design of compounds with specific biological activities (Brandsma et al., 1998).
Anticonvulsant Enaminones
The crystal structures of anticonvulsant enaminones derived from thiophene compounds have been determined, offering a structural basis for understanding their biological activities and facilitating the design of new therapeutic agents (Kubicki et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-11-5-3-4-6-13(11)9-17-15(18)10-20-16(19)14-8-7-12(2)21-14/h3-8H,9-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVHJBJUIIPWCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2653907.png)


![Bis(1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one); oxalic acid](/img/no-structure.png)
![3-benzyl-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2653912.png)
![3-Benzothiazol-2-ylthio-1-[3-(trifluoromethyl)phenyl]azolidine-2,5-dione](/img/structure/B2653914.png)


![Methyl 3,3-bis(4-fluorobenzyl)-2,4-dioxo-2,3,4,6,7,8,9,10-octahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2653917.png)

![Methyl 4-[(isopropylsulfamoyl)methyl]benzoate](/img/structure/B2653919.png)


